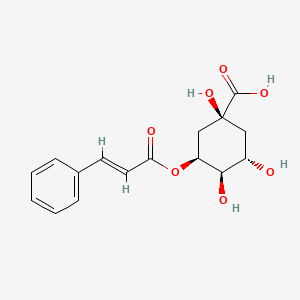

(E)-5-O-Cinnamoylquinic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C16H18O7 |

|---|---|

Molekulargewicht |

322.31 g/mol |

IUPAC-Name |

(1S,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C16H18O7/c17-11-8-16(22,15(20)21)9-12(14(11)19)23-13(18)7-6-10-4-2-1-3-5-10/h1-7,11-12,14,17,19,22H,8-9H2,(H,20,21)/b7-6+/t11-,12-,14+,16-/m0/s1 |

InChI-Schlüssel |

WTMHIVNZOSRKJU-MUMPLMHTSA-N |

Isomerische SMILES |

C1[C@@H]([C@H]([C@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C/C2=CC=CC=C2)O)O |

Kanonische SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC=CC=C2)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

(E)-5-O-Cinnamoylquinic Acid: A Technical Guide to its Natural Sources, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-5-O-Cinnamoylquinic acid is a member of the diverse family of hydroxycinnamoyl-quinic acids (HCQAs), a group of phenolic compounds widely distributed in the plant kingdom. While less studied than its caffeoylquinic acid counterparts, this compound and its isomers are gaining interest for their potential bioactivities. This technical guide provides a comprehensive overview of the known natural sources, distribution, and analytical methodologies for this compound and related compounds. It details experimental protocols for extraction and quantification and explores the potential biological signaling pathways associated with this class of molecules. All quantitative data are presented in structured tables, and key experimental workflows and biological pathways are visualized using diagrams to facilitate understanding and further research.

Introduction

Hydroxycinnamoyl-quinic acids (HCQAs) are esters formed between a hydroxycinnamic acid (such as p-coumaric, caffeic, or ferulic acid) and quinic acid. These compounds are synthesized in plants through the phenylpropanoid pathway and are involved in various physiological processes, including defense against pathogens and UV radiation. This compound is a specific isomer within this family, characterized by the esterification of the cinnamoyl group at the 5-position of the quinic acid moiety. While the biological activities of many HCQAs, particularly caffeoylquinic acids, are well-documented, the specific roles and therapeutic potential of cinnamoylquinic acid esters are an emerging area of research.

Natural Sources and Distribution

This compound and its isomers are found in various plant species, often as minor components alongside more abundant phenolic compounds. The distribution can vary significantly between different plant parts, such as leaves, fruits, and flowers.

Quantitative Data on Cinnamoylquinic Acid Derivatives in Plant Sources

Direct quantitative data for this compound is limited in the current literature. However, data for closely related cinnamoylquinic acid derivatives, such as p-coumaroylquinic acid isomers, have been reported in several plant species. The following tables summarize the available data for these related compounds, providing an indication of potential sources and concentrations.

Table 1: Concentration of p-Coumaroylquinic Acid Isomers in Cherimoya Leaves

| Compound | Concentration (mg/g of extract) | Plant Part |

| 5-p-coumaroylquinic acid isomer 1 | Not specified, but identified | Leaves |

| 5-p-coumaroylquinic acid isomer 2 | Not specified, but identified | Leaves |

Data extracted from a study on the phenolic composition of Cherimoya leaves, which identified these isomers for the first time in this plant material.

Table 2: Cinnamic Acid Content in Fresh Bamboo Shoots (Dendrocalamus hamiltonii)

| Compound | Fraction | Concentration (mg/10g) |

| Cinnamic acid | Free Phenolic Extract | 0.75 |

This table indicates the presence of the precursor cinnamic acid in bamboo shoots, suggesting the potential for the presence of its quinic acid esters.

Table 3: Caffeoylquinic and Feruloylquinic Acids in Purple Sweet Potato (Ipomoea batatas)

| Compound Class | Number of Identified Compounds |

| mono-Cinnamoylquinic acids (CiQA) | 8 |

| di-Cinnamoylquinic acids (di-CiQA) | 14 |

| tri-Cinnamoylquinic acids (tri-CiQA) | 5 |

A study on purple sweet potato roots identified a significant number of cinnamoylquinic acid derivatives, including those containing feruloyl moieties, highlighting this as a potentially rich source.[1]

Experimental Protocols

Extraction of Cinnamoylquinic Acids from Plant Material

The following protocol is a generalized method for the extraction of HCQAs, including this compound, from plant tissues. Optimization may be required depending on the specific plant matrix.

Objective: To extract phenolic compounds, including cinnamoylquinic acids, from plant material for subsequent analysis.

Materials:

-

Fresh or freeze-dried plant material (e.g., leaves, peels, roots)

-

Methanol (B129727) or ethanol (B145695) (HPLC grade)

-

Formic acid or acetic acid

-

Deionized water

-

Mortar and pestle or a laboratory blender

-

Centrifuge

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Sample Preparation: Homogenize 1-5 g of fresh plant material or 0.1-0.5 g of dried, powdered material.

-

Extraction: Add 10-20 mL of 80% methanol (or ethanol) containing 0.1% formic acid to the homogenized sample.

-

Sonication/Maceration: Sonicate the mixture for 30 minutes in an ultrasonic bath or macerate with constant stirring for 2 hours at room temperature, protected from light.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Supernatant Collection: Carefully decant and collect the supernatant.

-

Re-extraction (Optional): Repeat the extraction process (steps 2-5) on the pellet to maximize yield and pool the supernatants.

-

Solvent Evaporation: Concentrate the pooled supernatant under reduced pressure using a rotary evaporator at a temperature below 40°C.

-

Purification (SPE): a. Condition a C18 SPE cartridge with methanol followed by deionized water. b. Load the concentrated extract (redissolved in a small volume of water) onto the cartridge. c. Wash the cartridge with deionized water to remove sugars and other polar impurities. d. Elute the phenolic compounds with methanol.

-

Final Preparation: Evaporate the methanol from the eluate and redissolve the residue in a known volume of the initial mobile phase for HPLC analysis.

Quantification by High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS)

Objective: To separate, identify, and quantify this compound and its isomers.

Instrumentation:

-

HPLC system with a binary pump, autosampler, and column oven.

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution:

-

0-5 min: 5% B

-

5-30 min: 5% to 40% B

-

30-35 min: 40% to 95% B

-

35-40 min: Hold at 95% B

-

40-45 min: 95% to 5% B

-

45-50 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.8 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection:

-

UV-Vis (PDA): Monitor at 280 nm and 320 nm.

-

MS (ESI-): Scan in negative ion mode over a mass range of m/z 100-1000. For targeted analysis, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the deprotonated molecule [M-H]⁻ of 5-O-cinnamoylquinic acid (C16H18O7, expected m/z 337.09).

-

Quantification:

-

Prepare a calibration curve using a certified standard of this compound at a minimum of five different concentrations.

-

The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Biological Activity and Signaling Pathways

While research specifically targeting this compound is limited, studies on related cinnamoylquinic acids, such as feruloylquinic acids, have demonstrated potential biological activities, particularly in the context of neurogenesis.

Neurogenesis Promotion

Recent studies have shown that certain cinnamoylquinic acid derivatives can promote the proliferation and differentiation of neural stem cells (NSCs). For instance, 3,4,5-tri-feruloylquinic acid (TFQA) has been observed to enhance neurogenesis in murine NSCs.

Potential Signaling Pathway: ErbB Signaling

Microarray analyses of NSCs treated with cinnamoylquinic acids have implicated the ErbB signaling pathway as a potential mediator of their neurogenic effects. The ErbB family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and survival. Activation of this pathway by cinnamoylquinic acids may lead to the downstream activation of the AKT and MAPK signaling cascades, which are known to regulate these cellular processes.

Caption: Proposed ErbB signaling pathway activated by cinnamoylquinic acids in neural stem cells.

Conclusion

This compound represents an intriguing, yet understudied, member of the HCQA family. While specific data on its natural abundance and biological activities are still emerging, related compounds show promise, particularly in the area of neurogenesis. The methodologies outlined in this guide provide a framework for researchers to further investigate the distribution and therapeutic potential of this and other cinnamoylquinic acid derivatives. Future studies should focus on the systematic screening of plant sources, particularly within the Asteraceae and Ipomoea genera, and the elucidation of the specific molecular mechanisms underlying the bioactivities of these compounds. Such efforts will be crucial for unlocking their potential in drug development and functional food applications.

References

The Biosynthesis of (E)-5-O-Cinnamoylquinic Acid in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-5-O-Cinnamoylquinic acid is a member of the diverse family of hydroxycinnamoylquinic acids (HCQAs), which are esters formed between a hydroxycinnamic acid and quinic acid. These compounds are widely distributed in the plant kingdom and are of significant interest to the pharmaceutical and nutraceutical industries due to their broad range of biological activities. While the biosynthesis of more common HCQAs, such as chlorogenic acid (5-O-caffeoylquinic acid), is well-documented, the pathway leading to the formation of this compound is less characterized. This technical guide provides a comprehensive overview of the core biosynthetic pathway, including the key enzymes, intermediates, and relevant experimental protocols.

Core Biosynthesis Pathway

The biosynthesis of this compound is intrinsically linked to the general phenylpropanoid pathway, a central route in plant secondary metabolism that produces a vast array of phenolic compounds from the aromatic amino acid L-phenylalanine.

The initial steps of the pathway involve the conversion of L-phenylalanine to cinnamic acid, which is then activated to its coenzyme A (CoA) thioester, cinnamoyl-CoA. This activation is a critical step, preparing the cinnamoyl moiety for subsequent transfer.

The final and key step in the formation of this compound is the esterification of quinic acid with cinnamoyl-CoA. This reaction is catalyzed by a class of enzymes known as hydroxycinnamoyl-CoA transferases (HCTs) or hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferases (HQTs). These enzymes belong to the BAHD acyltransferase superfamily. While typically studied for their role in the biosynthesis of lignin (B12514952) and other HCQAs using acyl donors like p-coumaroyl-CoA and caffeoyl-CoA, HCTs are known to exhibit substrate promiscuity, allowing them to utilize cinnamoyl-CoA as an acyl donor.

The core reaction is as follows:

Cinnamoyl-CoA + Quinic Acid ⇌ this compound + Coenzyme A

This reaction is catalyzed by a promiscuous Hydroxycinnamoyl-CoA Transferase (HCT/HQT).

Key Enzymes and Intermediates in the Biosynthesis of this compound

| Intermediate/Enzyme | Abbreviation | Role in Pathway |

| L-Phenylalanine | Phe | Primary precursor, an essential aromatic amino acid. |

| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid. |

| Cinnamic Acid | - | The initial product of the phenylpropanoid pathway. |

| Cinnamate-4-hydroxylase | C4H | Catalyzes the hydroxylation of cinnamic acid to p-coumaric acid (in a parallel branch). |

| 4-Coumarate:CoA Ligase | 4CL | Activates cinnamic acid and its derivatives to their corresponding CoA thioesters. |

| Cinnamoyl-CoA | - | The activated form of cinnamic acid, serving as the acyl donor. |

| Quinic Acid | - | The acyl acceptor molecule, derived from the shikimate pathway. |

| Hydroxycinnamoyl-CoA:Shikimate/Quinate Hydroxycinnamoyl Transferase | HCT/HQT | Catalyzes the transfer of the cinnamoyl group from cinnamoyl-CoA to quinic acid. |

| This compound | - | Final Product |

Visualizing the Biosynthesis Pathway

The following diagram illustrates the core steps leading to the formation of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Heterologous Expression and Purification of a Promiscuous HCT Enzyme

This protocol describes the expression of a plant HCT in E. coli and its subsequent purification, a necessary step for in vitro characterization.

Experimental Workflow:

Methodology:

-

Cloning: The full-length coding sequence of the candidate HCT gene is amplified by PCR and cloned into a bacterial expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (His6) tag for affinity purification.

-

Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, like BL21(DE3).

-

Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation, and the pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). The cells are lysed by sonication on ice.

-

Purification: The lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged HCT is loaded onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The HCT protein is then eluted with a buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

In Vitro HCT Enzyme Assay with Cinnamoyl-CoA

This protocol details the procedure for measuring the enzymatic activity of the purified HCT with cinnamoyl-CoA and quinic acid as substrates.

Methodology:

-

Reaction Mixture: The standard reaction mixture (e.g., 100 µL final volume) contains:

-

100 mM potassium phosphate (B84403) buffer (pH 7.0)

-

1 mM Dithiothreitol (DTT)

-

50-200 µM Cinnamoyl-CoA (substrate)

-

1-5 mM Quinic acid (substrate)

-

1-5 µg of purified HCT enzyme

-

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme. The mixture is incubated at 30°C for a specified time (e.g., 15-60 minutes).

-

Reaction Termination: The reaction is stopped by the addition of an equal volume of methanol (B129727) or by acidification (e.g., with 10% trifluoroacetic acid).

-

Analysis: The reaction products are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a photodiode array (PDA) detector and a mass spectrometer (MS). The formation of this compound is monitored at a characteristic wavelength (e.g., ~280 nm) and confirmed by its mass-to-charge ratio (m/z).

-

Quantitative Analysis: The amount of product formed is quantified by comparing the peak area to a standard curve generated with an authentic standard of this compound.

Metabolite Extraction and Quantification from Plant Tissues

This protocol outlines the extraction of phenylpropanoid esters from plant material and their subsequent quantification.

Methodology:

-

Sample Preparation: Fresh plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder. The powdered tissue is then lyophilized.

-

Extraction: A known amount of the lyophilized powder (e.g., 50 mg) is extracted with a suitable solvent, typically an aqueous methanol or ethanol (B145695) solution (e.g., 80% methanol), often with the addition of an internal standard for accurate quantification. The extraction is usually performed with agitation at 4°C for several hours or overnight.

-

Clarification: The extract is centrifuged to pellet cell debris, and the supernatant is collected.

-

Analysis by LC-MS/MS: The clarified extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Chromatography: Separation is typically achieved on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of water and acetonitrile (B52724) or methanol, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.

-

Mass Spectrometry: Detection is performed using an electrospray ionization (ESI) source in negative ion mode. Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

-

Quantitative Data

While specific kinetic data for HCT/HQT with cinnamoyl-CoA is not extensively reported in the literature, the following table presents typical kinetic parameters for HCT enzymes with the more commonly studied substrate, p-coumaroyl-CoA. It is expected that the Km for cinnamoyl-CoA would be higher (lower affinity) and the kcat lower (lower turnover rate) compared to p-coumaroyl-CoA, as the latter is generally the preferred substrate.

Typical Kinetic Parameters of Plant HCTs with p-Coumaroyl-CoA

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Vmax (pkat/mg protein) | Reference |

| Brachypodium distachyon HCT1 | p-Coumaroyl-CoA | 12.0 | 0.082 | - | [1] |

| Brachypodium distachyon HCT2 | p-Coumaroyl-CoA | 17.0 | 0.189 | - | [1] |

| Arabidopsis thaliana HCT | p-Coumaroyl-CoA | 25.9 | 0.175 | - | [1] |

| Sorghum bicolor HCT | p-Coumaroyl-CoA | 75 | - | - | [2] |

Note: The determination of kinetic parameters for cinnamoyl-CoA would require specific experimental investigation following the enzyme assay protocol outlined above.

Conclusion

The biosynthesis of this compound in plants is a fascinating example of the metabolic plasticity of the phenylpropanoid pathway. The substrate promiscuity of HCT/HQT enzymes allows for the production of a diverse array of hydroxycinnamoyl esters, including the cinnamoyl variant. The experimental protocols provided in this guide offer a solid foundation for researchers to further investigate this pathway, characterize the specific enzymes involved, and quantify the accumulation of this compound in various plant species. Such research is crucial for harnessing the potential of this and other related compounds for applications in drug development and human health.

References

- 1. Targeting hydroxycinnamoyl CoA: shikimate hydroxycinnamoyl transferase for lignin modification in Brachypodium distachyon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidation of the Structure and Reaction Mechanism of Sorghum Hydroxycinnamoyltransferase and Its Structural Relationship to Other Coenzyme A-Dependent Transferases and Synthases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (E)-5-O-Cinnamoylquinic Acid: Chemical Structure, Stereochemistry, and Biological Significance

This technical guide provides a comprehensive overview of (E)-5-O-Cinnamoylquinic acid, a naturally occurring phenolic compound. The document details its chemical structure, stereochemical configuration, and summarizes key analytical data. Furthermore, it outlines experimental protocols for its synthesis and purification and explores its potential interactions with key cellular signaling pathways, making it a valuable resource for researchers, scientists, and professionals in drug development.

Chemical Structure and Stereochemistry

This compound is an ester formed between the C-5 hydroxyl group of quinic acid and the carboxylic acid group of (E)-cinnamic acid. The IUPAC name for this compound is cis-(3R,5R)-1,3,4,5-tetrahydroxy-3-[(E)-3-phenylprop-2-enoyl]cyclohexane-1-carboxylic acid.[1] The molecule possesses a molecular formula of C16H18O7 and a molecular weight of 322.31 g/mol .[1]

The stereochemistry of the quinic acid moiety is crucial, with specific configurations at its chiral centers. The cinnamoyl group is attached at the 5-position, and the double bond in the cinnamic acid residue is in the (E) or trans configuration, which is the more stable isomer.

Key Structural Features:

-

Quinic Acid Core: A substituted cyclohexane (B81311) ring with multiple hydroxyl groups and a carboxylic acid function, providing chirality and water solubility.

-

Cinnamoyl Moiety: A phenylpropanoid unit that contributes to the aromatic and hydrophobic character of the molecule.

-

Ester Linkage: Connects the quinic acid and cinnamic acid components.

-

(E)-Configuration: The trans geometry of the double bond in the cinnamoyl group.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C16H18O7 | [1] |

| Molecular Weight | 322.31 g/mol | [1] |

| IUPAC Name | cis-(3R,5R)-1,3,4,5-tetrahydroxy-3-[(E)-3-phenylprop-2-enoyl]cyclohexane-1-carboxylic acid | [1] |

| SMILES | C1--INVALID-LINK--O)O)(C(=O)/C=C/C2=CC=CC=C2)O)O">C@HO | [1] |

Table 2: Representative ¹H NMR Spectral Data (in CD₃OD)

Note: Data is based on related cinnamoylquinic acid derivatives and quinic acid itself. Actual chemical shifts for this compound may vary.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' (Cinnamoyl) | 7.60 - 7.50 | m | |

| H-3', H-4', H-5' (Cinnamoyl) | 7.40 - 7.30 | m | |

| H-7' (Cinnamoyl, C=CH) | 7.65 | d | 16.0 |

| H-8' (Cinnamoyl, CH=C) | 6.40 | d | 16.0 |

| H-3 (Quinic Acid) | ~4.20 | m | |

| H-4 (Quinic Acid) | ~3.75 | dd | 8.0, 2.5 |

| H-5 (Quinic Acid) | ~5.35 | m | |

| H-2, H-6 (Quinic Acid) | 2.25 - 2.05 | m |

Table 3: Representative ¹³C NMR Spectral Data (in CD₃OD)

Note: Data is based on related cinnamoylquinic acid derivatives and quinic acid itself. Actual chemical shifts for this compound may vary.

| Carbon | Chemical Shift (δ, ppm) |

| C-1' (Cinnamoyl) | ~135 |

| C-2', C-6' (Cinnamoyl) | ~129 |

| C-3', C-5' (Cinnamoyl) | ~130 |

| C-4' (Cinnamoyl) | ~131 |

| C-7' (Cinnamoyl, C=CH) | ~146 |

| C-8' (Cinnamoyl, CH=C) | ~118 |

| C-9' (Cinnamoyl, C=O) | ~168 |

| C-1 (Quinic Acid) | ~76 |

| C-2, C-6 (Quinic Acid) | ~38 |

| C-3 (Quinic Acid) | ~71 |

| C-4 (Quinic Acid) | ~73 |

| C-5 (Quinic Acid) | ~72 |

| C-7 (Quinic Acid, COOH) | ~177 |

Table 4: Representative Mass Spectrometry Data

Note: Fragmentation patterns are based on related hydroxycinnamoyl-quinic acids.

| Ion | m/z | Description |

| [M-H]⁻ | 321.09 | Deprotonated molecular ion |

| [Quinic Acid - H]⁻ | 191.05 | Loss of the cinnamoyl group |

| [Cinnamic Acid - H]⁻ | 147.04 | Cleavage of the ester bond |

| [Quinic Acid - H - H₂O]⁻ | 173.04 | Dehydration of the quinic acid fragment |

| [Quinic Acid - H - CO₂]⁻ | 147.04 | Decarboxylation of the quinic acid fragment |

Experimental Protocols

Detailed experimental procedures for the synthesis and purification of this compound are provided below. These protocols are based on established methods for the synthesis of related hydroxycinnamoyl-quinic acid derivatives.

Synthesis of this compound

The synthesis can be achieved through the esterification of a protected quinic acid derivative with an activated form of cinnamic acid, followed by deprotection.

1. Protection of Quinic Acid:

-

Objective: To selectively protect the hydroxyl groups at C-1, C-3, and C-4, and the carboxylic acid group, leaving the C-5 hydroxyl group available for esterification.

-

Procedure:

-

(-)-Quinic acid is first converted to its methyl ester by refluxing with methanol (B129727) in the presence of a catalytic amount of sulfuric acid.

-

The resulting methyl quinate is then reacted with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the 3,4-isopropylidene acetal.

-

The remaining C-1 hydroxyl group can be protected using a suitable protecting group such as a silyl (B83357) ether (e.g., TBDMSCl).

-

2. Activation of Cinnamic Acid:

-

Objective: To convert cinnamic acid into a more reactive species for efficient esterification.

-

Procedure:

-

(E)-Cinnamic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane) to form cinnamoyl chloride.

-

The reaction is typically carried out at room temperature and the resulting acid chloride is used immediately in the next step.

-

3. Esterification:

-

Objective: To couple the protected quinic acid with cinnamoyl chloride.

-

Procedure:

-

The protected methyl quinate derivative is dissolved in a dry, aprotic solvent (e.g., pyridine (B92270) or dichloromethane (B109758) with a non-nucleophilic base like triethylamine).

-

Cinnamoyl chloride is added dropwise to the solution at 0°C.

-

The reaction mixture is stirred at room temperature until completion (monitored by TLC).

-

The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

4. Deprotection:

-

Objective: To remove all protecting groups to yield the final product.

-

Procedure:

-

The protected ester is dissolved in a suitable solvent (e.g., a mixture of tetrahydrofuran (B95107) and water).

-

An acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid) is added.

-

The mixture is stirred at room temperature until all protecting groups are cleaved (monitored by TLC).

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

Purification Protocol

Purification of the crude product is typically achieved using chromatographic techniques.[2][3]

1. Column Chromatography:

-

Stationary Phase: Silica (B1680970) gel.

-

Mobile Phase: A gradient of ethyl acetate (B1210297) in hexane, followed by a gradient of methanol in dichloromethane.

-

Procedure:

-

The crude product is adsorbed onto a small amount of silica gel and loaded onto the column.

-

The column is eluted with the solvent gradient, and fractions are collected.

-

Fractions are analyzed by TLC to identify those containing the pure product.

-

The solvent from the combined pure fractions is evaporated to yield the purified compound.

-

2. Preparative High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) in water, often with a small amount of formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: UV detector at a wavelength where the cinnamoyl chromophore absorbs (e.g., 280 nm or 320 nm).

-

Procedure:

-

The partially purified product from column chromatography is dissolved in the mobile phase.

-

The solution is injected onto the preparative HPLC system.

-

Fractions corresponding to the main peak of the desired product are collected.

-

The solvent is removed by lyophilization or evaporation under reduced pressure to obtain the highly purified this compound.

-

Potential Signaling Pathway Interactions

While direct studies on the signaling pathways modulated by this compound are limited, research on related polyphenolic compounds, particularly dicaffeoylquinic acids, suggests potential interactions with key inflammatory and cell survival pathways such as the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) signaling pathways.[4][5][6][7]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a crucial signaling cascade involved in regulating cell proliferation, differentiation, and apoptosis. Dicaffeoylquinic acids have been shown to inhibit the phosphorylation of MAPKs, suggesting a potential anti-inflammatory and anti-proliferative role.[4]

Caption: Potential inhibition of the MAPK signaling pathway.

Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and metabolism.[8][9][10] Its dysregulation is implicated in various diseases, including cancer. Natural products are known to modulate this pathway.

Caption: Potential modulation of the PI3K/Akt signaling pathway.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway plays a critical role in the inflammatory response and cell survival.[7][11][12][13] Inhibition of NF-κB activation is a key target for anti-inflammatory drug development. Dicaffeoylquinic acids have been reported to inhibit NF-κB activation.[4]

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a significant natural product with a well-defined chemical structure and stereochemistry. While specific experimental data for this compound is emerging, established protocols for related molecules provide a solid foundation for its synthesis and characterization. The potential for this and similar compounds to modulate key cellular signaling pathways highlights their importance as lead structures in drug discovery and development, particularly in the areas of inflammation and oncology. Further research is warranted to fully elucidate the biological activities and therapeutic potential of this compound.

References

- 1. 5-Cinnamoyl-quinic acid | C16H18O7 | CID 129834510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]

- 4. researchgate.net [researchgate.net]

- 5. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. dovepress.com [dovepress.com]

- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 10. cusabio.com [cusabio.com]

- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 12. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cusabio.com [cusabio.com]

An In-depth Technical Guide to (E)-5-O-Cinnamoylquinic Acid: Physicochemical Properties, Bioactivity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-5-O-Cinnamoylquinic acid is a natural phenolic compound belonging to the hydroxycinnamoyl-quinic acid (HCQA) family. These compounds are esters formed between a hydroxycinnamic acid and quinic acid. Found in various plant sources, HCQAs, including cinnamoylquinic acid derivatives, have garnered significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its potential biological activities and associated signaling pathways.

Physicochemical Properties

The precise experimental determination of all physical properties for this compound is not extensively documented in publicly available literature. However, a combination of computed data and experimental values for closely related compounds provides a strong predictive profile.

Structure and Identification

-

IUPAC Name: (1S,3R,4R,5R)-1,3,4-trihydroxy-5-{[(E)-3-phenylprop-2-enoyl]oxy}cyclohexane-1-carboxylic acid[1]

-

Molecular Formula: C₁₆H₁₈O₇[1]

-

Molecular Weight: 322.31 g/mol [1]

-

CAS Number: Not available. A closely related compound, 5-O-(E)-p-Coumaroylquinic acid, has the CAS number 5746-55-4.[]

Tabulated Physical and Chemical Properties

The following tables summarize the known and estimated physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈O₇ | PubChem CID: 129834510[1] |

| Molecular Weight | 322.31 g/mol | PubChem CID: 129834510[1] |

| Melting Point | ~215-218 °C (estimated) | Based on the experimental value for the closely related 5-O-(E)-p-Coumaroylquinic acid.[] |

| Boiling Point | ~613.2 ± 55.0 °C at 760 mmHg (estimated) | Based on the experimental value for the closely related 5-O-(E)-p-Coumaroylquinic acid.[] |

| Solubility | Soluble in DMSO and methanol (B129727). | General solubility for HCQAs. Specific quantitative data in various solvents is not readily available. |

| XLogP3-AA | -0.2 | PubChem CID: 129834510[1] |

| Hydrogen Bond Donor Count | 5 | PubChem CID: 129834510[1] |

| Hydrogen Bond Acceptor Count | 7 | PubChem CID: 129834510[1] |

| Rotatable Bond Count | 4 | PubChem CID: 129834510[1] |

| Exact Mass | 322.10525291 g/mol | PubChem CID: 129834510[1] |

| Topological Polar Surface Area | 135 Ų | PubChem CID: 129834510[1] |

Spectroscopic Data (Predicted and Inferred)

Detailed experimental spectra for this compound are not widely published. The following data is inferred from the known spectral characteristics of its constituent parts: the quinic acid moiety and the cinnamoyl moiety.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons of the quinic acid ring and the cinnamoyl group.

| Proton Assignment (Inferred) | Chemical Shift (δ, ppm) Range | Multiplicity |

| Quinic Acid Moiety | ||

| H-2, H-6 | 1.8 - 2.4 | m |

| H-3, H-4, H-5 | 3.5 - 4.5 | m |

| Cinnamoyl Moiety | ||

| Vinylic Protons | 6.3 - 7.8 | d, d (J≈16 Hz for trans) |

| Aromatic Protons | 7.2 - 7.6 | m |

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the six carbons of the quinic acid ring and the nine carbons of the cinnamoyl group.

| Carbon Assignment (Inferred) | Chemical Shift (δ, ppm) Range |

| Quinic Acid Moiety | |

| C-1 (Quaternary, COOH) | 175 - 180 |

| C-2, C-6 (CH₂) | 35 - 45 |

| C-3, C-4, C-5 (CH-O) | 68 - 78 |

| C-1' (Quaternary, C-OH) | 70 - 80 |

| Cinnamoyl Moiety | |

| Carbonyl (C=O) | 165 - 170 |

| Vinylic Carbons | 115 - 145 |

| Aromatic Carbons | 125 - 135 |

Mass Spectrometry

Mass spectrometry is a key technique for the identification and structural elucidation of cinnamoylquinic acids.

| Ionization Mode | Expected m/z Values | Fragmentation Pattern |

| ESI- | [M-H]⁻ at m/z 321.09 | The fragmentation in negative mode is expected to yield characteristic ions from the quinic acid and cinnamoyl moieties. A key fragment would be the loss of the cinnamoyl group. |

| ESI+ | [M+H]⁺ at m/z 323.11 | Fragmentation in positive mode would also show losses of water and the cinnamoyl group. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) Range | Description |

| O-H (hydroxyls and carboxylic acid) | 3500 - 2500 (broad) | Strong and broad absorption due to hydrogen bonding. |

| C-H (aromatic and aliphatic) | 3100 - 2850 | Medium to weak absorptions. |

| C=O (ester and carboxylic acid) | 1735 - 1680 | Strong absorptions. |

| C=C (aromatic and vinylic) | 1650 - 1450 | Medium to weak absorptions. |

| C-O (ester and alcohol) | 1300 - 1000 | Strong absorptions. |

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and bioactivity assessment of this compound.

Synthesis of this compound

A plausible synthetic route involves the esterification of quinic acid with cinnamoyl chloride. Protecting groups may be necessary to achieve regioselectivity.

Materials:

-

(-)-Quinic acid

-

Cinnamoyl chloride

-

Pyridine (B92270) (or another suitable base)

-

Dichloromethane (DCM) as solvent

-

Protecting group reagents (e.g., acetone, dimethoxypropane) if required

-

Deprotection reagents (e.g., trifluoroacetic acid)

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure (General Outline):

-

Protection of Quinic Acid (Optional but Recommended): To selectively acylate the 5-hydroxyl group, the 1,3, and 4-hydroxyl groups and the carboxylic acid can be protected. For example, formation of an acetonide can protect vicinal diols.

-

Esterification: The protected quinic acid is dissolved in an anhydrous solvent like DCM. A base such as pyridine is added, followed by the slow addition of cinnamoyl chloride at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed with dilute acid (e.g., 1M HCl) and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

-

Deprotection: The protecting groups are removed under appropriate conditions (e.g., acidic hydrolysis for acetonides).

-

Final Purification: The deprotected this compound is further purified by recrystallization or chromatography to yield the final product.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

96-well microplate

-

Microplate reader

-

Ascorbic acid or Trolox (as a positive control)

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions of the stock solution to obtain a range of concentrations to be tested.

-

Prepare a stock solution of the positive control (ascorbic acid or Trolox) and serial dilutions.

-

Prepare a solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

-

-

Assay:

-

In a 96-well microplate, add a specific volume (e.g., 100 µL) of the different concentrations of the test compound and the positive control to separate wells.

-

Add an equal volume (e.g., 100 µL) of the DPPH solution to each well.

-

A control well should contain methanol and the DPPH solution. A blank well should contain methanol only.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the compound.

-

Antimicrobial Activity Assessment: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of the compound against various microorganisms.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

96-well microplate

-

Spectrophotometer or microplate reader

-

Standard antibiotic (e.g., gentamicin, as a positive control)

Procedure:

-

Preparation of Inoculum:

-

Culture the bacterial strains overnight in the appropriate broth.

-

Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), and then dilute it in the broth to create a series of two-fold dilutions in the wells of a 96-well microplate.

-

Prepare similar dilutions for the positive control antibiotic.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the microplate at the optimal growth temperature for the bacteria (e.g., 37 °C) for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity or measure the optical density (OD) at 600 nm using a microplate reader.

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Biological Activity and Signaling Pathways

While direct studies on this compound are limited, the biological activities of related cinnamoylquinic acids suggest potential mechanisms of action involving key cellular signaling pathways.

Potential Modulation of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Aberrant NF-κB signaling is implicated in various inflammatory diseases and cancers. Some polyphenols, including the related 5-caffeoylquinic acid, have been shown to inhibit the NF-κB pathway.[3]

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Potential Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and stress responses. Dysregulation of this pathway is also associated with various diseases, including cancer. Studies on other cinnamoylquinic acids have indicated their ability to modulate MAPK signaling.[4]

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Conclusion

This compound is a promising natural compound with potential applications in drug development and as a health-promoting agent. While a complete experimental characterization is still emerging, the available data on its physicochemical properties and the biological activities of related compounds provide a strong foundation for future research. The detailed experimental protocols provided in this guide offer a starting point for researchers to further investigate the synthesis, bioactivity, and therapeutic potential of this and other cinnamoylquinic acids. Further studies are warranted to fully elucidate its pharmacological profile and mechanisms of action.

References

- 1. 5-Cinnamoyl-quinic acid | C16H18O7 | CID 129834510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Effect of 5-caffeoylquinic acid on the NF-κB signaling pathway, peroxisome proliferator-activated receptor gamma 2, and macrophage infiltration in high-fat diet-fed Sprague-Dawley rat adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

An In-depth Technical Guide to the Discovery and History of Cinnamoylquinic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamoylquinic acids (CQAs), a prominent class of polyphenolic compounds, have garnered significant scientific interest due to their widespread presence in the plant kingdom and their diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery and history of CQAs, detailing the key scientific milestones from their initial isolation in the 19th century to their detailed characterization with modern analytical techniques. The document outlines both historical and contemporary experimental protocols for the extraction, isolation, and characterization of these compounds. Furthermore, it presents quantitative data on the distribution of various CQA isomers in different plant sources and elucidates the molecular signaling pathways through which they exert their biological effects. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are engaged in the study of cinnamoylquinic acids.

Discovery and Historical Perspective

The journey of discovering and understanding cinnamoylquinic acids has been a long and incremental process, spanning over a century of scientific inquiry.

Early Observations and the "Chlorogenic Acid" Era (19th and Early 20th Century)

The story begins in the mid-19th century with the investigation of coffee beans. In 1846 , French chemist Anselme Payen reported the isolation of a crystalline substance from green coffee beans, which he named "chlorogen acid" due to the green color it produced upon oxidation in the presence of alkali. At the time, the exact chemical nature of this substance remained elusive.

It wasn't until 1908 that the Dutch chemist K. Gorter successfully isolated a purer form of what he also termed chlorogenic acid, specifically 5-caffeoylquinic acid (5-CQA), from a crystalline potassium-caffeine chlorogenate complex. Gorter's work was pivotal as he recognized that this compound was not exclusive to coffee but was widely distributed among various plants.

The structural elucidation of this "chlorogenic acid" progressed further in 1932 when Hermann O. L. Fischer and Gerda Dangschat correctly proposed its structure as an ester of caffeic acid and quinic acid.[1] Their work laid the foundation for understanding the fundamental chemical makeup of this class of compounds.

Expansion of the Cinnamoylquinic Acid Family (Mid-20th Century)

The mid-20th century witnessed a significant expansion in the known diversity of cinnamoylquinic acids, largely driven by advancements in analytical techniques.

In 1950 , the term "isochlorogenic acid" was introduced to describe another fraction of chlorogenic acids found in coffee. Later, in the 1960s, researchers began to employ Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for structural analysis. This led to the identification and characterization of several other CQA isomers, including:

-

Dicaffeoylquinic acids (diCQAs): These are molecules containing two caffeic acid units esterified to a quinic acid core.

-

Feruloylquinic acids (FQAs): These are esters of ferulic acid and quinic acid.

-

Neochlorogenic acid (3-caffeoylquinic acid) and cryptochlorogenic acid (4-caffeoylquinic acid) .[2]

This period marked a shift from viewing "chlorogenic acid" as a single entity to recognizing it as a family of structurally related compounds.

Quantitative Data: Distribution in Plant Sources

Cinnamoylquinic acids are ubiquitously present in the plant kingdom, with their concentrations and isomeric profiles varying significantly between species and even different parts of the same plant. Coffee beans, artichokes, and certain medicinal plants are particularly rich sources.

| Plant Source | Cinnamoylquinic Acid Isomer | Concentration Range | Reference |

| Green Coffee Beans (Coffea arabica) | 5-caffeoylquinic acid (5-CQA) | 3.47 - 4.73 g/100g | [3] |

| 3-caffeoylquinic acid (3-CQA) | Varies | [4] | |

| 4-caffeoylquinic acid (4-CQA) | Varies | [4] | |

| Feruloylquinic acids (FQAs) | Varies | ||

| Dicaffeoylquinic acids (diCQAs) | Varies | [1] | |

| Artichoke Leaves (Cynara scolymus) | 1,5-dicaffeoylquinic acid | High | |

| 3,5-dicaffeoylquinic acid | High | [5] | |

| 1,3-dicaffeoylquinic acid (Cynarin) | Varies | [2][6] | |

| 5-caffeoylquinic acid (5-CQA) | Varies | [2][6] | |

| Yerba Mate (Ilex paraguariensis) | 3-caffeoylquinic acid (3-CQA) | High | [7] |

| 5-caffeoylquinic acid (5-CQA) | 1.6 g/100g (dry weight) | [7] | |

| Dicaffeoylquinic acids (diCQAs) | 4.2 g/100g (dry weight) | [7] | |

| Sweet Potato Leaves (Ipomoea batatas) | 3,5-dicaffeoylquinic acid | 9.91 - 21.80 mg/kg (dry weight) | [5] |

| Various Medicinal Plants | 5-caffeoylquinic acid (5-CQA) | 0.6 mg/100g (S. cumini) to 1.6 g/100g (I. paraguariensis) (dry weight) | [7] |

| Dicaffeoylquinic acids (diCQAs) | 3.0 mg/100g (P. anisum) to 4.2 g/100g (I. paraguariensis) (dry weight) | [7] |

Experimental Protocols

The methodologies for studying cinnamoylquinic acids have evolved from classical chemical techniques to sophisticated chromatographic and spectroscopic methods.

Historical Experimental Protocols

3.1.1. Isolation of "Chlorogen Acid" (Payen, 1846 - Inferred Protocol)

While detailed protocols from the 19th century are scarce, Payen's isolation of the potassium-caffeine chlorogenate complex likely involved the following conceptual steps:

Caption: Inferred workflow for Payen's 1846 isolation.

3.1.2. Isolation of Chlorogenic Acid using Lead Acetate (B1210297) (Hulme, 1953)

A significant advancement in the purification of chlorogenic acid was the use of lead acetate precipitation, a method detailed by Hulme in 1953. This technique effectively removes impurities by forming a lead-chlorogenate complex.

-

Step 1: Extraction: The plant material (e.g., apple fruit tissue) is extracted with a suitable solvent, such as boiling ethanol, to solubilize the chlorogenic acid.

-

Step 2: Clarification: The crude extract is clarified by filtration or centrifugation to remove solid debris.

-

Step 3: Lead Acetate Precipitation: A solution of lead acetate is added to the extract. This causes the precipitation of a lead-chlorogenate complex, along with other phenolic compounds.

-

Step 4: Collection of Precipitate: The precipitate is collected by centrifugation.

-

Step 5: Decomposition of the Complex: The lead-chlorogenate complex is resuspended in a solvent, and the lead is removed by bubbling hydrogen sulfide (B99878) gas through the solution, which precipitates lead as lead sulfide.

-

Step 6: Final Purification: The solution is filtered to remove the lead sulfide, and the chlorogenic acid is then further purified by techniques such as crystallization.[8]

Modern Experimental Protocols

Modern research relies on a suite of advanced analytical techniques for the efficient and precise analysis of cinnamoylquinic acids.

3.2.1. Extraction

-

Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to increase the efficiency and speed of extraction with various solvents.

-

Ultrasonic-Assisted Extraction (UAE): Ultrasound waves are used to disrupt plant cell walls, enhancing the extraction of intracellular compounds.

-

Microwave-Assisted Extraction (MAE): Microwave energy is used to heat the solvent and plant matrix, accelerating the extraction process.

3.2.2. Isolation and Purification

-

High-Performance Counter-Current Chromatography (HPCCC): A liquid-liquid chromatography technique that is particularly useful for the preparative isolation of natural products without a solid stationary phase.

-

Solid-Phase Extraction (SPE): Cartridges packed with a solid adsorbent are used to selectively retain and then elute cinnamoylquinic acids from a crude extract.

-

Column Chromatography: Traditional column chromatography using stationary phases like silica (B1680970) gel or Sephadex is still employed for purification.

3.2.3. Characterization and Quantification

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is the gold standard for the separation, identification, and quantification of cinnamoylquinic acid isomers.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the definitive structural elucidation of isolated cinnamoylquinic acids.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides accurate mass measurements, aiding in the identification of known and novel cinnamoylquinic acids.

Caption: A generalized modern experimental workflow.

Signaling Pathways Modulated by Cinnamoylquinic Acids

Cinnamoylquinic acids exert a wide range of biological activities, many of which are attributed to their ability to modulate key cellular signaling pathways.

Antioxidant Activity and the Nrf2 Signaling Pathway

Cinnamoylquinic acids are potent antioxidants. Their antioxidant mechanism involves the donation of a hydrogen atom from their hydroxyl groups to scavenge free radicals. Beyond direct radical scavenging, they also upregulate the cellular antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which targets it for degradation. In the presence of oxidative stress or electrophiles (including some cinnamoylquinic acids), Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cropj.com [cropj.com]

- 4. revistabionatura.com [revistabionatura.com]

- 5. researchgate.net [researchgate.net]

- 6. Stress-induced biosynthesis of dicaffeoylquinic acids in globe artichoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ninho.inca.gov.br [ninho.inca.gov.br]

- 8. researchgate.net [researchgate.net]

- 9. Determination of Total Chlorogenic Acids in Commercial Green Coffee Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]

The Pivotal Role of (E)-5-O-Cinnamoylquinic Acid in Plant Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-5-O-Cinnamoylquinic acid, more commonly known as 5-O-caffeoylquinic acid (5-CQA) or chlorogenic acid (CGA), is a prominent phenolic compound synthesized via the phenylpropanoid pathway in a wide array of plant species. This technical guide provides an in-depth exploration of the multifaceted biological roles of 5-CQA in plant metabolism. It details its biosynthesis, its crucial functions in mediating responses to both biotic and abiotic stresses, and its interplay with key signaling pathways. This document summarizes quantitative data on 5-CQA concentrations, provides detailed experimental protocols for its analysis, and presents visual diagrams of relevant metabolic and signaling pathways to offer a comprehensive resource for researchers in plant science and drug development.

Introduction

This compound is an ester formed from caffeic acid and quinic acid and is one of the most abundant isomers of chlorogenic acid found in plants.[1] Its prevalence across the plant kingdom underscores its fundamental importance in various physiological processes.[1][2] Beyond its well-documented antioxidant properties, 5-CQA is a key player in plant defense mechanisms, growth regulation, and adaptation to environmental challenges.[3][4] This guide aims to consolidate the current understanding of 5-CQA's function in plant metabolism, providing a technical foundation for further research and application.

Biosynthesis of this compound

The synthesis of 5-CQA is intricately linked to the phenylpropanoid pathway, a major route for the production of a wide range of plant secondary metabolites. The biosynthesis begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions.

The core biosynthetic pathway can be summarized as follows:

-

L-Phenylalanine is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL) .[4]

-

Cinnamic acid is then hydroxylated to form p-coumaric acid by cinnamate 4-hydroxylase (C4H) .[4]

-

p-Coumaric acid is activated to its corresponding CoA-ester, p-coumaroyl-CoA , by 4-coumarate:CoA ligase (4CL) .[4]

-

Finally, hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) catalyzes the esterification of p-coumaroyl-CoA with quinic acid to produce p-coumaroyl-quinate , which is then hydroxylated by p-coumaroyl quinate 3'-hydroxylase (C3'H) to yield 5-O-caffeoylquinic acid .[4] An alternative and major route in many plants involves the direct esterification of caffeoyl-CoA with quinic acid by HQT .[4]

The following diagram illustrates the central steps in the biosynthesis of this compound.

graph "Biosynthesis_of_E_5_O_Cinnamoylquinic_acid" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", maxsize="760"]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

// Nodes L_Phenylalanine [label="L-Phenylalanine", fillcolor="#FFFFFF"]; Cinnamic_acid [label="Cinnamic Acid", fillcolor="#FFFFFF"]; p_Coumaric_acid [label="p-Coumaric Acid", fillcolor="#FFFFFF"]; p_Coumaroyl_CoA [label="p-Coumaroyl-CoA", fillcolor="#FFFFFF"]; Quinic_acid [label="Quinic Acid", fillcolor="#FFFFFF", shape=ellipse]; p_Coumaroyl_quinate [label="p-Coumaroyl-quinate", fillcolor="#FFFFFF"]; Caffeoyl_CoA [label="Caffeoyl-CoA", fillcolor="#FFFFFF"]; "5_O_Caffeoylquinic_acid" [label="this compound\n(5-O-Caffeoylquinic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges L_Phenylalanine -> Cinnamic_acid [label="PAL"]; Cinnamic_acid -> p_Coumaric_acid [label="C4H"]; p_Coumaric_acid -> p_Coumaroyl_CoA [label="4CL"]; {p_Coumaroyl_CoA, Quinic_acid} -> p_Coumaroyl_quinate [label="HQT"]; p_Coumaroyl_quinate -> "5_O_Caffeoylquinic_acid" [label="C3'H"]; p_Coumaroyl_CoA -> Caffeoyl_CoA [label="C3'H"]; {Caffeoyl_CoA, Quinic_acid} -> "5_O_Caffeoylquinic_acid" [label="HQT", style=dashed]; }

Figure 1: Biosynthetic pathway of this compound.

Quantitative Data on this compound in Plants

The concentration of 5-CQA varies significantly among plant species, tissues, and developmental stages, and is notably influenced by environmental conditions.[1] The following tables summarize representative quantitative data from various studies.

Table 1: Concentration of this compound in Different Plant Tissues under Normal Growth Conditions

| Plant Species | Tissue | Concentration (mg/g DW) | Reference |

| Coffea arabica (Green Bean) | Seed | 131 - 221 | [1] |

| Scolymus hispanicus (Midrib) | Stem | 4.38 - 6.74 | [5] |

| Ipomoea batatas (Leaf) | Leaf | Varies by cultivar | [6] |

| Lactuca sativa 'Lollo Rosso' | Leaf | ~1.5 - 2.5 | [7] |

| Solanum melongena (Pulp) | Fruit | 0.5 - 13.0 | [8] |

Table 2: Influence of Biotic and Abiotic Stress on this compound Concentration

| Plant Species | Stress Factor | Tissue | Change in Concentration | Reference |

| Coffea arabica | Drought | Leaf | Increased | [9][10] |

| Lactuca sativa | Salinity (NaCl) | Leaf | Increased | [7] |

| Nicotiana attenuata | Herbivory (Manduca sexta) | Leaf | Increased | [11] |

| Tomato | Bacterial infection | Leaf | Increased | [3] |

| Forced Chicory Roots | Wounding and drying | Root | Increased up to 3.3-fold | [12] |

Biological Roles and Signaling Pathways

This compound is a key signaling molecule and a protective compound in plants, particularly in response to stress.

Role in Plant Defense

5-CQA is a central component of the plant's chemical defense arsenal (B13267) against pathogens and herbivores.[13] Upon pathogen attack or herbivory, the biosynthesis of 5-CQA is often upregulated.[3][11] It can act as a direct antimicrobial and anti-herbivore compound or as a precursor for the synthesis of other defense-related compounds like lignin.[3]

The plant defense signaling cascade involving 5-CQA can be initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This recognition triggers a signaling cascade that often involves plant hormones such as jasmonic acid (JA) and salicylic (B10762653) acid (SA), leading to the activation of transcription factors that upregulate the expression of genes in the phenylpropanoid pathway, including those responsible for 5-CQA synthesis.[14][15]

// Nodes Pathogen_Herbivore [label="Pathogen Attack or\nHerbivory (PAMPs/DAMPs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptor [label="Receptor Recognition", fillcolor="#FFFFFF"]; Signaling_Cascade [label="Intracellular Signaling Cascade\n(ROS, Ca2+)", fillcolor="#FFFFFF"]; Hormone_Signaling [label="Hormone Signaling\n(JA, SA)", fillcolor="#FBBC05", fontcolor="#202124"]; Transcription_Factors [label="Activation of\nTranscription Factors", fillcolor="#FFFFFF"]; Gene_Expression [label="Upregulation of\nPhenylpropanoid Pathway Genes\n(PAL, C4H, 4CL, HQT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CQA_Accumulation [label="Accumulation of\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Defense_Response [label="Plant Defense Response\n(Antimicrobial, Anti-herbivore)", fillcolor="#FFFFFF"];

// Edges Pathogen_Herbivore -> Receptor; Receptor -> Signaling_Cascade; Signaling_Cascade -> Hormone_Signaling; Hormone_Signaling -> Transcription_Factors; Transcription_Factors -> Gene_Expression; Gene_Expression -> CQA_Accumulation; CQA_Accumulation -> Defense_Response; }

Figure 2: Signaling pathway of plant defense involving 5-CQA.

Role in Abiotic Stress Response

Plants accumulate 5-CQA in response to various abiotic stresses, including drought, salinity, and high UV radiation.[2][7][9] Its primary role in this context is as a potent antioxidant, scavenging reactive oxygen species (ROS) that are produced in excess under stress conditions and can cause cellular damage.[9] By mitigating oxidative stress, 5-CQA helps to protect cellular structures and maintain metabolic function.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction of 5-O-Caffeoylquinic Acid from Plant Tissues

This protocol is a general guideline and may require optimization for specific plant materials.

Materials:

-

Fresh or freeze-dried plant tissue

-

Liquid nitrogen

-

Mortar and pestle

-

70-80% Methanol (B129727) (HPLC grade)

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Weigh approximately 100-500 mg of fresh or 20-100 mg of freeze-dried plant tissue.

-

Immediately freeze the fresh tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a microcentrifuge tube.

-

Add 1.5 mL of 70-80% methanol to the tube.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the mixture in an ultrasonic bath for 30 minutes at room temperature.[5][16]

-

Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant.

-

For exhaustive extraction, the pellet can be re-extracted with another 1.5 mL of the extraction solvent, and the supernatants pooled.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[17][18]

// Nodes Start [label="Plant Tissue Sample", shape=ellipse, fillcolor="#FFFFFF"]; Grinding [label="Grind in Liquid Nitrogen", fillcolor="#FFFFFF"]; Extraction [label="Add 70-80% Methanol\nand Sonicate", fillcolor="#FFFFFF"]; Centrifugation [label="Centrifuge at 13,000 x g", fillcolor="#FFFFFF"]; Supernatant [label="Collect Supernatant", fillcolor="#FFFFFF"]; Filtration [label="Filter through 0.22 µm Syringe Filter", fillcolor="#FFFFFF"]; End [label="Sample ready for HPLC/LC-MS", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Grinding; Grinding -> Extraction; Extraction -> Centrifugation; Centrifugation -> Supernatant; Supernatant -> Filtration; Filtration -> End; }

Figure 3: Experimental workflow for 5-CQA extraction.

Quantification by High-Performance Liquid Chromatography (HPLC-UV)

Instrumentation and Conditions:

-

HPLC System: With a UV-Vis or Diode Array Detector (DAD)

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Formic acid or 1% Acetic acid in water[17]

-

Mobile Phase B: Acetonitrile[17]

-

Gradient Elution: A typical gradient would be to start with a low percentage of B (e.g., 5-15%), increase to a higher percentage over 20-30 minutes, followed by a wash and re-equilibration step.

-

Flow Rate: 1.0 mL/min[17]

-

Column Temperature: 30-40°C[17]

-

Injection Volume: 10-20 µL

-

Detection Wavelength: 325-330 nm[8]

Procedure:

-

Prepare a stock solution of authentic 5-O-caffeoylquinic acid standard in methanol.

-

Create a series of standard dilutions to generate a calibration curve (e.g., 1 to 100 µg/mL).

-

Inject the standards and the prepared plant extracts into the HPLC system.

-

Identify the 5-CQA peak in the chromatograms of the extracts by comparing the retention time with that of the standard.

-

Quantify the amount of 5-CQA in the extracts using the calibration curve generated from the standards.

Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For higher sensitivity and specificity, UPLC-MS/MS is the method of choice.

Instrumentation and Conditions:

-

UPLC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer.[6]

-

Column: A suitable sub-2 µm particle size C18 column.[6]

-

Mobile Phase: Similar to HPLC, typically with formic acid as a modifier.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for 5-CQA. The parent ion is typically m/z 353, with major product ions at m/z 191 and 179.[6]

Procedure:

-

The sample preparation and standard curve generation are similar to the HPLC method.

-

Optimize the MS parameters (e.g., cone voltage, collision energy) for the specific instrument and compound.

-

Set up the Multiple Reaction Monitoring (MRM) method to detect the specific transitions for 5-CQA.

-

Analyze the samples and quantify using the area under the curve for the specific MRM transition.

In Vitro Antioxidant Activity Assays

Materials:

-

DPPH solution in methanol (e.g., 0.1 mM)

-

Methanol

-

Plant extract or 5-CQA standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol. The concentration should be adjusted to give an absorbance of approximately 1.0 at 517 nm.

-

In a 96-well plate, add 100 µL of various concentrations of the plant extract or 5-CQA standard to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[19][20]

Materials:

-

ABTS solution (e.g., 7 mM)

-

Potassium persulfate solution (e.g., 2.45 mM)

-

Ethanol (B145695) or phosphate (B84403) buffer

-

Plant extract or 5-CQA standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

In a 96-well plate, add 20 µL of various concentrations of the plant extract or 5-CQA standard.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate in the dark at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity as described for the DPPH assay.[21][22][23]

Antimicrobial Activity Assay (Broth Microdilution)

Materials:

-

Bacterial or fungal strains

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

-

Sterile 96-well microplates

-

Plant extract or 5-CQA standard solution, sterilized by filtration

-

Microplate reader

Procedure:

-

Prepare a standardized inoculum of the test microorganism in the appropriate growth medium (e.g., to a McFarland standard of 0.5).

-

In a 96-well plate, perform serial two-fold dilutions of the plant extract or 5-CQA standard in the growth medium.

-

Add the microbial inoculum to each well.

-

Include positive (medium with inoculum, no test compound) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.[24][25]

Gene Expression Analysis by qRT-PCR

Procedure:

-

RNA Extraction: Isolate total RNA from plant tissues using a suitable kit or protocol.

-

DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the RNA using a reverse transcriptase enzyme.

-

qRT-PCR: Perform quantitative real-time PCR using gene-specific primers for the target genes (e.g., PAL, C4H, 4CL, HQT) and a reference gene (e.g., actin or ubiquitin) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Phenylalanine Ammonia-Lyase (PAL) Enzyme Activity Assay

Procedure:

-

Protein Extraction: Homogenize plant tissue in an extraction buffer (e.g., Tris-HCl buffer, pH 8.8, containing β-mercaptoethanol and PVPP). Centrifuge to collect the crude protein extract.

-

Enzyme Assay: The assay mixture typically contains the protein extract, borate (B1201080) buffer (pH 8.8), and L-phenylalanine as the substrate.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37-40°C) for a defined period (e.g., 30-60 minutes).

-

Measurement: Stop the reaction (e.g., by adding HCl) and measure the formation of cinnamic acid by reading the absorbance at 290 nm.

-

Calculation: Calculate the enzyme activity based on the change in absorbance over time and the protein concentration of the extract.

Conclusion

This compound is a vital metabolite in plants, playing a central role in growth, development, and adaptation to the environment. Its function as a key player in defense signaling against biotic and abiotic stresses highlights its importance for plant survival and resilience. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the intricate roles of this compound. A deeper understanding of the biosynthesis, regulation, and mode of action of 5-CQA will not only advance our knowledge of plant biology but also holds significant potential for applications in agriculture and the development of novel therapeutic agents.

References

- 1. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PHYTON | Chlorogenic Acid Metabolism: The Evolution and Roles in Plant Response to Abiotic Stress [techscience.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Elevated [CO2] Mitigates Drought Effects and Increases Leaf 5-O-Caffeoylquinic Acid and Caffeine Concentrations During the Early Growth of Coffea Arabica Plants [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Antagonistic interactions of plant defense compounds | EurekAlert! [eurekalert.org]

- 12. researchgate.net [researchgate.net]

- 13. Chlorogenic acid-mediated chemical defence of plants against insect herbivores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Determination of Caffeoylquinic Acids Content by UHPLC in Scolymus hispanicus Extracts Obtained through Ultrasound-Assisted Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. bibliotekanauki.pl [bibliotekanauki.pl]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. scispace.com [scispace.com]

- 22. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 23. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]

- 24. mdpi.com [mdpi.com]

- 25. Assessment of antimicrobial activity [protocols.io]

Preliminary Biological Screening of (E)-5-O-Cinnamoylquinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-5-O-Cinnamoylquinic acid, a derivative of quinic acid and cinnamic acid, belongs to a class of phenolic compounds with potential therapeutic applications. This technical guide provides an in-depth overview of the preliminary biological screening of this compound and its close analogs. It details the experimental protocols for assessing its antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities. Quantitative data from studies on related cinnamoylquinic and cinnamic acid derivatives are summarized to provide a comparative benchmark for future research. Furthermore, this guide illustrates key experimental workflows and the putative anti-inflammatory signaling pathway modulated by this class of compounds.

Introduction